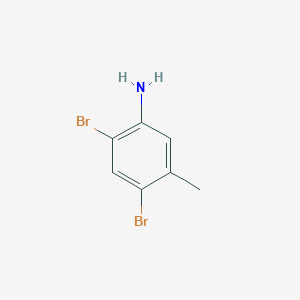

2,4-Dibromo-5-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTJCUXBWOAEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dibromo 5 Methylaniline

Electrophilic Aromatic Substitution Strategies for Bromination

The direct introduction of bromine atoms onto an aromatic ring via electrophilic substitution is a cornerstone of aromatic chemistry. csic.es However, the synthesis of a precisely substituted compound like 2,4-Dibromo-5-methylaniline via this direct approach presents significant regiochemical challenges.

Regioselective Bromination of Substituted Anilines

The direct bromination of anilines is often difficult to control. The amino group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. libretexts.org Consequently, reactions with elemental bromine often proceed rapidly and can lead to polysubstitution, frequently resulting in the formation of tribrominated products. libretexts.orglibretexts.org For the synthesis of this compound, the starting material would be 5-methylaniline (m-toluidine). The high reactivity makes it challenging to halt the reaction at the desired dibromo stage, often yielding 2,4,6-tribromo-5-methylaniline as a significant byproduct.

Various brominating agents have been developed to improve selectivity, including N-Bromosuccinimide (NBS) and copper(II) bromide. thieme-connect.combeilstein-journals.orgechemi.com The choice of solvent can also markedly influence the regioselectivity of the bromination of anilines. thieme-connect.com For instance, using ionic liquids as solvents with copper halides has been shown to achieve high regioselectivity for para-substitution under mild conditions. beilstein-journals.org Similarly, systems like ammonium (B1175870) bromide with hydrogen peroxide offer an environmentally safer method for para-selective bromination. mdma.ch Despite these advancements, achieving the specific 2,4-dibromo pattern on a highly activated ring like 5-methylaniline through direct bromination remains a formidable synthetic hurdle.

Influence of Activating and Directing Groups on Reaction Pathways

In 5-methylaniline, two activating groups are present on the aromatic ring: the strongly activating amino (-NH₂) group and the weakly activating methyl (-CH₃) group. In electrophilic aromatic substitution, such groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Amino Group (-NH₂): As a powerful ortho, para-director, the amino group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

Methyl Group (-CH₃): Located at position 5, the methyl group directs to its ortho positions (4 and 6) and its para position (2).

The directing effects of both groups are synergistic, strongly favoring substitution at positions 2, 4, and 6. The overwhelming activating nature of the amino group dominates the reaction, making it difficult to selectively brominate only the 2 and 4 positions while leaving the 6 position untouched.

Precursor-Based Synthetic Routes

To overcome the challenges of poor regioselectivity associated with direct bromination, chemists often employ precursor-based routes that utilize protecting groups or functional group interconversions to achieve the desired substitution pattern.

Synthesis from N-Acetylated Precursors for Regiocontrol

A highly effective and common strategy to control the reactivity of anilines is to temporarily protect the amino group as an amide, typically an acetamide. libretexts.org The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is significantly less activating than a free amino group because the nitrogen's lone-pair electrons are delocalized by resonance with the adjacent carbonyl group. libretexts.org This moderation prevents over-bromination and allows for a more controlled reaction. libretexts.org

The synthesis of this compound via this method involves a three-step sequence:

Acetylation: 5-methylaniline is treated with acetic anhydride (B1165640) to form N-(5-methylphenyl)acetamide.

Bromination: The resulting acetanilide (B955) is then reacted with two equivalents of a brominating agent, such as bromine in acetic acid. The less activating and sterically bulkier acetamido group directs the bromine atoms to the positions ortho and para to it (positions 2 and 4), yielding N-(2,4-dibromo-5-methylphenyl)acetamide.

Hydrolysis: The final step involves the removal of the acetyl protecting group through acid or base-catalyzed hydrolysis, which regenerates the free amine and yields the target compound, this compound. libretexts.org

This method is widely regarded for its ability to produce the desired isomer cleanly and in high yield. libretexts.org

Table 1: N-Acetylated Precursor Synthesis Pathway

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Acetylation | 5-methylaniline, Acetic Anhydride | Protection of the amino group to moderate its reactivity. libretexts.org |

| 2 | Dibromination | N-(5-methylphenyl)acetamide, Bromine (2 eq.) in Acetic Acid | Regiocontrolled introduction of two bromine atoms at the desired positions. libretexts.org |

| 3 | Hydrolysis | N-(2,4-dibromo-5-methylphenyl)acetamide, Acid (e.g., HCl) or Base (e.g., NaOH) | Deprotection to restore the amino group and yield the final product. libretexts.org |

Functional Group Interconversion Approaches

Functional group interconversion (FGI) is a strategic process in synthesis where one functional group is converted into another. ic.ac.ukimperial.ac.uk This approach can be used to install the desired amine functionality at a late stage in the synthesis, after the bromine atoms have already been placed.

For instance, a hypothetical FGI route to this compound could begin with a different starting material, such as 3-methyl-4-nitrotoluene. The synthesis might proceed as follows:

Dibromination: The starting nitro-compound is brominated. The positions of the existing methyl and nitro groups would direct the incoming bromine atoms.

Reduction: The nitro group (-NO₂) is then reduced to an amino group (-NH₂).

This strategy is particularly useful when direct substitution on the desired aniline (B41778) precursor is not feasible or gives poor yields. The conversion of a nitro group to an amine is a common FGI and is a crucial step in multistep syntheses where the nitro group is used as a meta-director before being converted to an ortho, para-directing amine. libretexts.org

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of a synthetic route depends on a balance of factors including the number of steps, cost of reagents, reaction conditions, and, most critically, the yield and purity of the final product.

Table 2: Comparison of Synthetic Methodologies

| Method | Key Steps | Advantages | Disadvantages & Challenges | Selectivity |

|---|---|---|---|---|

| Direct Electrophilic Bromination | One-step bromination of 5-methylaniline. | Atom and step economy; fewer steps involved. rsc.org | Poor regioselectivity; high potential for over-bromination (tribromination); difficult purification of the product mixture. libretexts.orglibretexts.org | Low |

| N-Acetylated Precursor Route | Three steps: Acetylation, Bromination, Hydrolysis. | Excellent regiochemical control; clean reaction with high yield of the desired isomer; prevents polysubstitution. libretexts.orglibretexts.org | Longer reaction sequence (three steps vs. one); requires protection and deprotection, adding to time and cost. | High |

| Functional Group Interconversion (FGI) | Multi-step synthesis involving the late-stage formation of the amine from another functional group (e.g., nitro reduction). | Allows access to isomers that are difficult to synthesize directly; strategic control over substitution patterns. libretexts.org | Typically involves a longer synthetic route; may require harsh reagents for initial substitutions or conversions. | High |

Emerging Synthetic Techniques in Aromatic Bromination

The synthesis of specifically substituted aromatic compounds like this compound, which is derived from 3-methylaniline (m-toluidine), benefits from emerging techniques that offer enhanced control over regioselectivity. The inherent directing effects of the amino (-NH2) and methyl (-CH3) groups in 3-methylaniline activate the positions at C2, C4, and C6 for electrophilic substitution. Modern methods aim to selectively introduce bromine atoms at the desired C2 and C4 positions while minimizing the formation of other isomers.

Catalytic and Oxidative Bromination Systems

Recent advancements have focused on in situ generation of electrophilic bromine species under milder conditions, often employing a catalytic cycle. These methods are more atom-economical and environmentally benign than traditional approaches. ccspublishing.org.cnjalsnet.com

Copper-Catalyzed Oxidative Bromination : A practical and efficient procedure for the regioselective bromination of anilines utilizes a copper catalyst (e.g., CuSO₄·5H₂O) with a bromide salt like sodium bromide (NaBr) and an oxidant such as sodium persulfate (Na₂S₂O₈). thieme-connect.com This system allows for the controlled bromination of free anilines without the need for protecting the amine group. For the synthesis of this compound, this method could be tuned by controlling the stoichiometry of the reagents to achieve dibromination at the most activated positions (C2 and C4) of 3-methylaniline.

Vanadium-Promoted Bromination : Vanadium pentoxide (V₂O₅) has been shown to effectively catalyze the bromination of aromatic substrates using tetrabutylammonium (B224687) bromide in the presence of hydrogen peroxide. organic-chemistry.org This reaction is noted for its mild conditions, high selectivity, and rapid rates. organic-chemistry.org

Heterogeneous Catalysts : Systems using layered double hydroxides (LDHs), such as ZnAl-BrO₃⁻-LDHs, in conjunction with potassium bromide (KBr) in an acidic medium, provide a slow release of the oxidizing agent. ccspublishing.org.cnsioc-journal.cn This controlled process enables selective mono-, di-, or tri-bromination of anilines at ambient temperatures, depending on the reaction conditions and substrate structure. ccspublishing.org.cnsioc-journal.cn Zeolites and N-bromosuccinimide (NBS) on silica (B1680970) gel are also employed to induce high para-selectivity in electrophilic bromination. mdpi.com

The following table summarizes research findings for various oxidative bromination techniques applied to anilines.

| Catalyst/Reagent System | Bromine Source | Oxidant | Substrate Example | Product(s) | Yield | Reference |

| CuSO₄·5H₂O | NaBr | Na₂S₂O₈ | Aniline | 4-Bromoaniline | 94% | thieme-connect.com |

| ZnAl-BrO₃⁻-LDHs | KBr | BrO₃⁻ (from LDH) | Aniline | 4-Bromoaniline / 2,4-Dibromoaniline | High | ccspublishing.org.cnsioc-journal.cn |

| V₂O₅ | Tetrabutylammonium bromide | H₂O₂ | Aniline | Not specified | High | organic-chemistry.org |

| Oxone® | Ammonium Bromide | Oxone® | Aniline | 4-Bromoaniline | 92% | organic-chemistry.org |

Metal-Free and Organocatalytic Bromination

A growing area of interest is the use of metal-free conditions and organocatalysts, which avoids the potential for metal contamination in the final product.

N-Bromosuccinimide (NBS) with Acid Catalysis : The use of NBS in conjunction with a strong acid in a suitable solvent is a well-established method for brominating deactivated aromatic compounds. thieme-connect.com For activated systems like anilines, milder catalysts can be used. For instance, mandelic acid has been reported to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org This enhanced reactivity is attributed to the interaction between the Lewis basic additive and NBS, which increases the electrophilic character of the bromine. organic-chemistry.orgnsf.gov Applying this to 3-methylaniline could offer a controlled route to this compound.

Halogen Bonding Catalysis : Recent studies have shown that Lewis basic additives, such as lactic acid derivatives or triptycenyl methyl sulfide, can activate NBS towards electrophilic aromatic substitution through halogen bonding. organic-chemistry.orgnsf.gov These catalysts enhance the electropositive nature of the bromine atom, facilitating the attack by the electron-rich aniline ring. organic-chemistry.orgnsf.gov This strategy provides an operationally simple and mild protocol for regioselective bromination. nsf.gov

Ionic Liquids in Bromination : Copper(II) halides dissolved in ionic liquids have been shown to effectively and regioselectively halogenate unprotected anilines. beilstein-journals.org For example, using CuBr₂ in an ionic liquid can achieve high yields of para-brominated products under mild conditions without the need for supplementary oxidants or acids, offering a safer and more environmentally friendly process. beilstein-journals.org

The table below details findings from metal-free and organocatalytic bromination studies on aniline derivatives.

| Catalyst/Reagent System | Bromine Source | Substrate Example | Key Feature | Product(s) | Yield | Reference |

| Mandelic Acid | NBS | Anisole | Aqueous, room temp. | 4-Bromoanisole | 99% | organic-chemistry.orgnsf.gov |

| Trifluoroacetic Acid / H₂SO₄ | NBS | Trifluoromethylbenzene | Bromination of deactivated rings | m-Bromo(trifluoromethyl)benzene | Good | thieme-connect.com |

| CuBr₂ in Ionic Liquid | CuBr₂ | 2-Methylaniline | High para-selectivity | 4-Bromo-2-methylaniline | 92% | beilstein-journals.org |

Directed C-H Activation Strategies

While traditional electrophilic substitution in 3-methylaniline naturally favors the 2, 4, and 6 positions, advanced palladium-catalyzed reactions can achieve bromination at positions that are typically less reactive. For instance, Pd-catalyzed meta-C-H bromination of aniline derivatives has been developed using N-bromophthalimide (NBP), overcoming the inherent ortho/para selectivity. researchgate.netrsc.org Although the synthesis of this compound relies on the natural ortho/para directing effects, these C-H activation methods highlight the expanding toolkit available for synthesizing complex substituted aromatics with unconventional substitution patterns. thieme-connect.com

Reactivity and Reaction Mechanisms of 2,4 Dibromo 5 Methylaniline

Reactions of the Amino Group

The primary amino group (-NH₂) is a dominant functional group that strongly influences the molecule's reactivity, primarily through its basicity and nucleophilicity.

A common reaction involving the nucleophilic amino group is acylation. For instance, reaction with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) results in the formation of the corresponding N-acetylated amide, N-(2,4-dibromo-5-methylphenyl)acetamide. vaia.comlibretexts.org This transformation is often used as a protecting strategy in multi-step syntheses, as the resulting amido group is less strongly activating and less basic than the amino group, which can prevent unwanted side reactions like polysubstitution in electrophilic aromatic substitution or oxidation of the amine. libretexts.orglibretexts.org

As a primary aromatic amine, 2,4-Dibromo-5-methylaniline can undergo diazotization. vedantu.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to convert the amino group into an arenediazonium salt. lumenlearning.com The resulting 2,4-dibromo-5-methylbenzenediazonium salt is a valuable synthetic intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.orgwikipedia.org

This sequential process of diazotization followed by nucleophilic substitution is central to several named reactions, most notably the Sandmeyer reaction. wikipedia.orgnih.gov The Sandmeyer reaction traditionally refers to the copper(I)-catalyzed replacement of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). wikipedia.orgorganic-chemistry.org Related transformations allow for the introduction of other functional groups. For example, reaction of the diazonium salt with potassium iodide yields the aryl iodide, and heating in the presence of water produces the corresponding phenol. A notable application is the Schiemann reaction, where thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt introduces a fluorine atom. researchgate.net Furthermore, the amino group can be removed entirely (a process known as deamination) by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂), a synthetically useful maneuver to remove a powerful directing group after it has served its purpose. libretexts.orglumenlearning.com

Table 1: Examples of Diazonium Salt Reactions Applicable to this compound

| Reaction Name | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | wikipedia.org, libretexts.org |

| Sandmeyer Reaction | CuBr / HBr | -Br | wikipedia.org, libretexts.org |

| Sandmeyer Reaction | CuCN / KCN | -CN | wikipedia.org, libretexts.org |

| Iodination | KI | -I | organic-chemistry.org, libretexts.org |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F | researchgate.net |

| Hydroxylation | H₂O, Heat | -OH | wikipedia.org |

| Deamination (Reduction) | H₃PO₂ | -H | libretexts.org, lumenlearning.com |

Reactions at Bromine Substituents

The two bromine atoms attached to the aromatic ring serve as versatile handles for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.

The bromine atoms of this compound are suitable leaving groups for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ossila.com The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.comsigmaaldrich.com

This reaction allows for the selective substitution of one or both bromine atoms with various aryl, heteroaryl, or vinyl groups. Research on similar substrates, such as 2,6-dibromo-4-methylaniline (B181599) and N-(2,5-dibromophenyl)acetamide, demonstrates the feasibility of such transformations. researchgate.netresearchgate.net The choice of catalyst, ligands, base, and reaction conditions can often be tuned to control the selectivity between mono- and di-arylation. The general reactivity trend for halogens in these couplings is I > Br > OTf >> Cl. fishersci.com

Table 2: Representative Suzuki-Miyaura Coupling

| Aryl Halide Substrate | Coupling Partner | Catalyst / Base | Product Type | Reference(s) |

|---|---|---|---|---|

| N-(2,5-dibromophenyl)acetamide | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Biaryl amides | researchgate.net |

| 2,6-dibromo-4-methylaniline | Arylboronic acids | Not specified | Terphenylamines | researchgate.net |

| 2-bromoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos / KF·2H₂O | Aminobiphenyl | uio.no |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction, however, generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. wikipedia.orglibretexts.org

The aromatic ring of this compound is not suitably activated for SNAr reactions at the bromine positions. The amino group and the methyl group are both electron-donating (or weakly withdrawing in the case of the protonated amine), which deactivates the ring for nucleophilic attack. masterorganicchemistry.com Therefore, direct displacement of the bromine atoms by common nucleophiles via the SNAr mechanism is not a favorable or commonly observed reaction pathway for this substrate under typical conditions.

Transformations of the Methyl Group

The methyl group attached to the aromatic ring is generally the least reactive site on the molecule under non-radical conditions. Transformations typically require harsh conditions that can be incompatible with the other functional groups present.

Potential reactions of the benzylic methyl group include free-radical halogenation or oxidation. Free-radical bromination, for example using N-bromosuccinimide (NBS) with a radical initiator, could potentially convert the methyl group to a bromomethyl group (-CH₂Br). However, the presence of the electron-rich aniline (B41778) ring could lead to competing and undesired electrophilic aromatic bromination.

Oxidation of the methyl group to a carboxylic acid (-COOH) typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Such harsh oxidative conditions are often incompatible with the aniline moiety, as the amino group itself is highly susceptible to oxidation, which can lead to complex mixtures of products or decomposition. rsc.org Consequently, transformations of the methyl group in this compound are synthetically challenging and not well-documented, often requiring a protection-deprotection sequence for the amino group to achieve the desired outcome.

Benzylic Functionalization Strategies

Benzylic functionalization of this compound primarily involves reactions targeting the C-H bonds of the methyl group. These strategies are crucial for introducing new functional groups and building more complex molecular architectures. A key approach is benzylic halogenation, which serves as a gateway to further transformations.

One proposed strategy for the functionalization of this compound is through benzylic bromination. researchgate.net This can be achieved using N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl4), typically with a radical initiator. The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. libretexts.org This radical then reacts with a bromine source to form the brominated product. libretexts.orgmasterorganicchemistry.com

The resulting 2,4-dibromo-5-(bromomethyl)aniline is a versatile intermediate. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For instance, hydrolysis of the benzylic bromide would yield the corresponding benzyl alcohol, 2,4-dibromo-5-(hydroxymethyl)aniline. researchgate.net This introduces a hydroxyl group, significantly altering the compound's properties and providing a new site for further chemical modification.

| Reaction Type | Reagent(s) | Product | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl4, Radical Initiator | 2,4-Dibromo-5-(bromomethyl)aniline | A key intermediate for further functionalization. libretexts.orgresearchgate.net |

| Hydrolysis | Water | 2,4-Dibromo-5-(hydroxymethyl)aniline | Introduces a hydroxyl group at the benzylic position. researchgate.net |

Oxidation and Halogenation Reactions at the Methyl Position

The methyl group of this compound can undergo both oxidation and further halogenation, leading to a range of valuable derivatives such as aldehydes and carboxylic acids.

Halogenation: Benzylic halogenation can be controlled to introduce one or more halogen atoms. As mentioned, monobromination using one equivalent of NBS yields 2,4-dibromo-5-(bromomethyl)aniline. researchgate.net The use of two equivalents of NBS under similar conditions can lead to gem-dibromination, producing 2,4-dibromo-5-(dibromomethyl)aniline. researchgate.net This di-halogenated product is a direct precursor to the corresponding aldehyde via hydrolysis. researchgate.net The Wohl-Ziegler reaction, which employs NBS for benzylic bromination, is a standard method for such transformations, although controlling the degree of bromination can be challenging and may result in mixtures of mono- and di-brominated products. masterorganicchemistry.comscientificupdate.com An alternative reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also be used for selective benzylic bromination. scientificupdate.commanac-inc.co.jp

Oxidation: The oxidation of the methyl group can yield either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent and the reaction conditions.

To Aldehyde: A direct, one-step oxidation to 2,4-dibromo-5-methylbenzaldehyde can potentially be achieved using milder oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net Alternatively, the aldehyde can be formed through the hydrolysis of the gem-dibrominated intermediate, as described above. researchgate.net

To Carboxylic Acid: Strong oxidizing agents are required to convert the methyl group fully to a carboxylic acid. Reagents like potassium permanganate (KMnO4) or hot chromic acid are commonly used for the oxidation of alkylbenzenes to benzoic acids, provided a benzylic hydrogen is present. masterorganicchemistry.comambeed.com While a specific documented instance for this compound is not prevalent, the oxidation of structurally similar compounds, such as 1,2-dibromo-4-chloro-5-methylbenzene, to the corresponding benzoic acid demonstrates the feasibility of this transformation. The reaction with KMnO4 typically proceeds under harsh conditions (heating) and involves the cleavage of the alkyl chain down to the benzylic carbon. masterorganicchemistry.com

| Reaction Type | Reagent(s) | Intermediate/Product | Notes |

| gem-Dibromination | N-Bromosuccinimide (NBS) (2 equiv.), CCl4 | 2,4-Dibromo-5-(dibromomethyl)aniline | Precursor to the aldehyde. researchgate.net |

| Mild Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2,4-Dibromo-5-methylbenzaldehyde | Direct conversion to aldehyde. researchgate.net |

| Strong Oxidation | Potassium Permanganate (KMnO4), Heat | 2,4-Dibromo-5-methylbenzoic acid | A standard method for converting alkylbenzenes to benzoic acids. masterorganicchemistry.com |

Derivatization and Advanced Synthetic Applications of 2,4 Dibromo 5 Methylaniline

Synthesis of Schiff Bases and Imines

The formation of an imine, or Schiff base, occurs through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or a ketone. scirp.orgsciforum.net This reaction is a cornerstone of organic synthesis due to its broad applicability and the biological importance of the resulting azomethine (-C=N-) group. sciforum.net The general mechanism involves the nucleophilic attack of the primary amine's nitrogen on the carbonyl carbon, forming an unstable carbinolamine intermediate. nih.gov Subsequent elimination of a water molecule yields the stable imine product. nih.gov

As a primary aromatic amine, 2,4-Dibromo-5-methylaniline is a suitable substrate for this transformation. The reaction would involve combining this compound with an appropriate aldehyde or ketone, typically in a solvent like ethanol. sciforum.netyoutube.com The reaction can be stirred at room temperature or refluxed to facilitate the condensation. sciforum.net The stability of the resulting Schiff base is often enhanced when aromatic aldehydes are used, as the C=N double bond can participate in conjugation with the aromatic rings, which stabilizes the product. youtube.com

The general reaction scheme is as follows:

Reaction of this compound with an aldehyde (R-CHO) to form a Schiff base.

While specific examples detailing the synthesis of Schiff bases from this compound are not prevalent in the provided literature, the procedure is well-established for analogous anilines. The table below outlines a general procedure based on typical Schiff base syntheses.

| Step | Procedure | Purpose |

| 1. Reactant Mixing | Equimolar amounts of this compound and an aromatic aldehyde are dissolved in a suitable solvent, such as ethanol. | To initiate the condensation reaction. |

| 2. Reaction | The mixture is stirred at room temperature or refluxed for several hours. | To drive the reaction to completion. |

| 3. Isolation | The reaction mixture is cooled, and the resulting solid product is collected by filtration. | To isolate the crude Schiff base. |

| 4. Purification | The crude product is washed and then recrystallized from a solvent like ethanol. | To obtain the pure Schiff base. |

This is a generalized procedure for Schiff base synthesis.

Incorporation into Heterocyclic Ring Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds, including pharmaceuticals, vitamins, and alkaloids. nih.govmdpi.com Consequently, the development of synthetic routes to these ring systems is a major focus of medicinal and organic chemistry.

This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. The primary amino group can act as a nucleophile in cyclization reactions, while the two bromine atoms provide reactive sites for metal-catalyzed cross-coupling reactions, which can be strategically employed to construct fused ring systems.

Five-membered nitrogen heterocycles, such as pyrroles, imidazoles, and triazoles, are common targets in medicinal chemistry. hyphadiscovery.com The synthesis of these and other heterocyclic systems often involves the condensation of a precursor containing a nitrogen atom with other reagents that provide the remaining atoms for the ring structure. The amino group of this compound can participate in such condensation and cyclization reactions to form a variety of heterocyclic cores.

The strategic placement of multiple reactive sites makes this compound a key building block for constructing complex molecular architectures. semanticscholar.org The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.netnih.gov The utility of a building block is determined by its functional groups, which allow for specific and controlled chemical reactions.

In this compound, the functional groups allow for orthogonal synthesis strategies:

The Amino Group: Can be used for nucleophilic substitution, acylation, or diazotization reactions. It is also key to forming imines and participating in cyclization reactions to form heterocycles.

The Bromo Groups: The two bromine atoms are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring.

A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, serves as a key ingredient in the synthesis of MDL compounds, which are allosteric activators of the sirtuin 6 (SIRT6) enzyme, a known tumor suppressor. ossila.com This highlights the potential of halogenated methylanilines as crucial building blocks in the development of therapeutic agents. The multiple reactive sites on this compound similarly position it as a valuable starting material for creating libraries of complex molecules for drug discovery and materials science. ossila.com

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple starting materials. researchgate.netmdpi.com

Anilines are common components in many well-known MCRs used to synthesize heterocyclic compounds. For example, in the synthesis of various quinoline (B57606) and pyridine (B92270) derivatives, an aniline (B41778) derivative often serves as one of the key starting materials. mdpi.commdpi.com Given its structure as a primary aromatic amine, this compound is a potential candidate for participation in such reactions.

The table below summarizes some prominent MCRs where aniline derivatives are typically used, suggesting potential applications for this compound.

| MCR Name | Typical Reactants | Product Class |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Amine | Dihydropyridines |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, Aminopyridine/Aminoazole | Imidazo-fused heterocycles |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides |

This table shows examples of MCRs where an amine is a key component.

The incorporation of the dibromo-methylphenyl moiety from this compound into the final product of an MCR would yield complex structures with multiple points for further diversification via cross-coupling reactions at the bromine sites.

Preparation of Advanced Organic Scaffolds

An "organic scaffold" refers to the core structure of a molecule, upon which various functional groups can be attached to create a family of related compounds. The development of novel scaffolds is a central goal in medicinal chemistry and materials science. This compound, with its distinct reactive sites, is an excellent starting point for the preparation of advanced and diverse organic scaffolds.

The versatility of this compound allows for several synthetic pathways to generate complex scaffolds:

Sequential Cross-Coupling: The two bromine atoms can be selectively functionalized using different cross-coupling reactions. For instance, a Suzuki coupling could be performed at one position, followed by a Sonogashira coupling at the other, leading to highly functionalized and unsymmetrical scaffolds.

Derivatization followed by Cyclization: The amino group can be first derivatized, for example, by acylation, and the resulting intermediate can then undergo an intramolecular cyclization reaction, potentially involving one of the bromine atoms, to form fused heterocyclic systems.

Use in MCRs to build core structures: As discussed previously, using this compound in a multi-component reaction would generate a complex core scaffold in a single step, with the bromine atoms available for subsequent modifications.

The ability to build upon the this compound framework in a controlled and stepwise manner makes it a valuable tool for creating libraries of compounds with diverse and tunable properties for various applications.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

The FT-IR spectrum of 2,4-Dibromo-5-methylaniline is characterized by absorption bands corresponding to the vibrations of its functional groups. Based on data from analogous substituted anilines, the following key absorptions are expected: researchgate.net

N-H Stretching: The primary amine group (-NH₂) will exhibit two distinct stretching vibrations, an asymmetric stretch and a symmetric stretch, typically found in the 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹ regions, respectively.

C-H Stretching: Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to cause a medium to strong absorption in the 1580-1650 cm⁻¹ region.

C=C Ring Stretching: The stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is expected in the 1250-1360 cm⁻¹ region.

C-Br Stretching: The vibrations of the carbon-bromine bonds occur at lower frequencies, typically in the 500-650 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Variable |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1360 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like N-H give strong IR signals, less polar bonds often produce strong signals in the Raman spectrum. For this compound, the FT-Raman spectrum would be expected to prominently feature: researchgate.netscispace.com

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration, which involves the entire aromatic ring expanding and contracting, typically gives a very strong and sharp band in the Raman spectrum. Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region are also usually strong.

C-Br Stretching: The C-Br stretching modes (500-650 cm⁻¹) are expected to be strong in the Raman spectrum due to the high polarizability of the bromine atoms.

C-C and C-H Vibrations: The various C-C and C-H vibrations of the methyl group and the aromatic ring will also be present, often with different relative intensities compared to the FT-IR spectrum. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. scispace.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Symmetric Ring Breathing | ~1000 | Strong/Very Strong |

| C-Br Stretch | 500 - 650 | Strong |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dibromoaniline |

| 2-bromo-N,4-dimethylaniline |

| 4-bromo-N-methylaniline |

| 2-chloro-4-methylaniline |

| 2,6-dibromo-4-nitroaniline (B165464) |

| anilinium sulfate |

| Deuterated chloroform (B151607) (CDCl₃) |

| Benzene (B151609) |

Mass Spectrometry

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound. epa.govsynectics.net In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. interchim.fr The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

As this compound elutes from the column, it enters the mass spectrometer's ion source, where it is typically ionized by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster. Due to the presence of two bromine atoms, this cluster will display a distinctive isotopic pattern (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) arising from the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule. The fragmentation pattern, involving the loss of bromine atoms, methyl groups, or other neutral fragments, provides further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), allowing for the unambiguous determination of a compound's elemental formula. rsc.org Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. rsc.orgdiva-portal.org

For this compound (C₇H₇Br₂N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The calculated monoisotopic mass of C₇H₇⁷⁹Br₂N is 262.8945 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence for this specific formula. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. diva-portal.orgresearchgate.net

Table 2: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Nominal Mass | 263 Da |

| Average Mass | 264.95 g/mol |

| Monoisotopic Mass | 262.8945 Da |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) provides detailed and unambiguous information about the molecular structure, including bond lengths, bond angles, and torsional angles. carleton.edu The process requires growing a suitable single crystal of this compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The diffraction pattern produced by the crystal is recorded, and the data are used to solve and refine the crystal structure. iucr.org

While specific crystallographic data for this compound is not publicly available, analysis of the closely related isomer, 2,6-Dibromo-4-methylaniline (B181599), provides insight into the expected results. nih.govresearchgate.net The analysis would yield the precise coordinates of each atom in the unit cell, confirming the substitution pattern on the aniline (B41778) ring. It would also reveal subtle structural details, such as any deviation of the atoms from the plane of the benzene ring. nih.gov The refinement of the structure using software like SHELXL would result in low R-factors, indicating a good fit between the crystallographic model and the experimental data. iucr.org

Table 3: Example Crystallographic Data for an Isomeric Compound (2,6-Dibromo-4-methylaniline) Data from CCDC 2175519 for C₇H₇Br₂N. nih.goviucr.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.3773 (7) |

| b (Å) | 13.585 (2) |

| c (Å) | 14.057 (3) |

| Volume (ų) | 835.9 (2) |

| Z (molecules/unit cell) | 4 |

The data from SC-XRD is also invaluable for analyzing the supramolecular architecture of this compound in the solid state. This involves studying the intermolecular interactions that govern how the molecules pack together to form the crystal lattice. rsc.org

For this compound, several types of non-covalent interactions are expected to play a key role:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···Br interactions with neighboring molecules. In related structures like 2,6-Dibromo-4-methylaniline, N-H···N hydrogen bonds link molecules into chains. nih.govresearchgate.net

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen of the amino group) on adjacent molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although this can be influenced or prevented by the steric bulk of the substituents. nih.gov

The analysis of these interactions helps to understand the physical properties of the solid material, such as its melting point and solubility. In related dibrominated aromatic compounds, interactions like Br···Br contacts have been observed as principal packing motifs, forming sheet-like structures. nih.gov The interplay of these different forces dictates the final, most thermodynamically stable crystal structure.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from impurities and its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for these purposes.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolving power and sensitivity make it ideal for purity assessment, quantification, and impurity profiling.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of halogenated anilines. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, C18 (octadecylsilane) and C8 (octylsilane) columns are frequently utilized due to their ability to effectively retain and separate aromatic compounds. researchgate.net The use of ultra-inert stationary phases can significantly improve peak shape and reproducibility for polar compounds such as anilines by minimizing interactions with residual silanols on the silica (B1680970) support. hplc.eu

The mobile phase composition is a critical parameter in optimizing the separation. Typically, a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. sepscience.com The pH of the mobile phase can be adjusted to control the ionization state of the aniline functional group, thereby influencing its retention. pitt.edu For instance, a study on the analysis of 2,6-dibromoaniline (B42060) employed a mobile phase consisting of acetonitrile, water, and phosphoric acid on a reverse-phase column, demonstrating a successful separation. sielc.com While specific methods for this compound are not extensively published, the conditions used for similar dibromoaniline isomers are highly applicable and serve as a strong starting point for method development.

For sensitive analyses, especially when coupling HPLC with mass spectrometry (LC-MS), volatile buffers such as formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid. pitt.edu This allows for the seamless transfer of the analyte from the liquid phase to the gas phase in the mass spectrometer source.

Table 1: Representative HPLC Conditions for the Analysis of Dibromoanilines

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size | Provides good retention and separation for aromatic compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a wide range of polarities. |

| Buffer | Phosphate buffer (for UV detection), Formic acid or Ammonium formate (for MS detection) | Maintains a stable pH to ensure reproducible retention times. pitt.edu |

| pH | 2.5 - 7.5 | Controls the ionization of the amine group to optimize peak shape and retention. pitt.edu |

| Flow Rate | 0.5 - 1.5 mL/min | Typical flow rate for analytical scale columns. |

| Detector | UV-Vis (e.g., at 254 nm), Mass Spectrometry (MS) | UV detection is common for aromatic compounds; MS provides structural information. |

| Injection Volume | 5 - 20 µL | Standard injection volume for analytical HPLC. sepscience.com |

This table presents typical starting conditions for the HPLC analysis of dibromoanilines, which can be adapted for this compound. Method optimization is recommended for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. tudelft.nl For this compound, which can be vaporized without decomposition, GC offers high resolution and sensitivity, making it suitable for purity testing and trace analysis.

The analysis of polar compounds like anilines by GC can sometimes be challenging due to potential interactions with the stationary phase, which may lead to peak tailing. tudelft.nl To overcome this, derivatization of the amine group is a common strategy, although direct analysis is also possible with appropriate column selection and conditions. epa.gov

In the context of halogenated anilines, GC coupled with mass spectrometry (GC-MS) is a particularly effective technique. k-labor.de It not only separates the components of a mixture but also provides structural information for their identification. A study on the determination of various brominated compounds, including 2,4-dibromoaniline, in water utilized solid-phase microextraction (SPME) for sample pre-concentration followed by GC-MS analysis. nih.gov The research found that a polydimethylsiloxane (B3030410) (PDMS) fiber with direct immersion at 60°C was effective for the extraction of 2,4-dibromoaniline. nih.gov

The choice of the capillary column is crucial for achieving good separation. Columns with non-polar or mid-polar stationary phases, such as those based on polysiloxanes (e.g., SE-54, SE-30), are often employed for the analysis of halogenated aromatic compounds. epa.gov The temperature program of the GC oven is optimized to ensure efficient separation of the analytes based on their boiling points and interactions with the stationary phase. msu.edu A flame ionization detector (FID) is a common general-purpose detector for organic compounds, while an electron capture detector (ECD) can offer higher sensitivity for halogenated compounds. scioninstruments.com For definitive identification, a mass spectrometer is the detector of choice. epa.gov

Table 2: Representative GC Conditions for the Analysis of Dibromoanilines

| Parameter | Condition | Rationale |

| Column | Fused silica capillary column with a non-polar or mid-polar stationary phase (e.g., SE-54, DB-5) | Provides good resolution for a wide range of organic compounds. epa.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to transport the analyte through the column. msu.edu |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. |

| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C at 10°C/min) | Separates compounds based on their boiling points and column interactions. d-nb.info |

| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) | MS provides identification, FID is a universal detector for organics, and ECD is sensitive to halogens. scioninstruments.com |

| Sample Preparation | Direct injection of a solution, or pre-concentration by SPME | SPME can be used to enhance sensitivity for trace analysis. nih.govdrawellanalytical.com |

This table presents typical starting conditions for the GC analysis of dibromoanilines, which can be adapted for this compound. Method optimization is recommended for specific applications.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the properties of substituted anilines due to its balance of computational cost and accuracy. scispace.comresearchgate.net Methods such as the B3LYP hybrid functional, often paired with basis sets like 6-31G* or 6-311+G(d,p), are commonly used to model the geometry, vibrational spectra, and electronic characteristics of these molecules. scispace.comnih.govscispace.com For 2,4-Dibromo-5-methylaniline, these calculations provide a foundational understanding of its intrinsic molecular nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. For substituted anilines, the orientation of the amino (-NH₂) group and the effect of substituents on the benzene (B151609) ring are of primary interest.

In studies of similar molecules, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-4-methylaniline, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For this compound, the presence of two bulky bromine atoms and a methyl group, in addition to the amino group, is expected to cause some distortion in the planarity of the benzene ring. The C-C bond lengths within the aromatic ring typically vary slightly from the standard 1.39 Å of benzene, influenced by the electronic effects of the substituents. The C-Br, C-N, and C-C (methyl) bond lengths are also key parameters determined through optimization. While specific optimized parameters for this compound are not detailed in the provided search results, the table below presents typical bond lengths for a similar compound, 2-bromo-4-methylaniline, derived from DFT calculations, which can serve as a reference.

Table 1: Representative Optimized Geometric Parameters from DFT Calculations for a Substituted Aniline (B41778)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |

| C-N | ~1.40 | C-C-N | ~120 |

| N-H | ~1.01 | H-N-H | ~112 |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-CH₃ | ~1.51 | C-C-H (methyl) | ~109.5 |

Note: This table is illustrative, based on general findings for substituted anilines. Specific values for this compound require a dedicated computational study.

Vibrational Frequency Predictions and Spectral Simulation

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and wagging of functional groups. nih.govresearchgate.net These calculations have been successfully applied to various substituted anilines, including 2,6-dibromo-4-nitroaniline and 2-bromo-4-methylaniline. nih.govsigmaaldrich.comdaneshyari.com

For this compound, the vibrational spectrum would be characterized by:

N-H stretching vibrations: Typically appearing in the 3400-3500 cm⁻¹ region.

C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=C aromatic ring stretching: Bands in the 1400-1600 cm⁻¹ range.

N-H bending (scissoring) vibrations: Around 1600 cm⁻¹.

C-N stretching vibrations: Usually found between 1250 and 1350 cm⁻¹.

C-Br stretching vibrations: Occurring at lower frequencies, typically in the 500-700 cm⁻¹ range.

The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. asianpubs.org

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates intramolecular charge transfer (ICT), which is significant for bioactivity and nonlinear optical properties. researchgate.netasianpubs.org In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO distribution depends on the substituents. For this compound, the HOMO would likely have significant contributions from the π-system of the benzene ring and the lone pair of the nitrogen atom, while the LUMO would be distributed over the aromatic ring and the electron-withdrawing bromine atoms.

Table 2: Conceptual FMO Data for this compound

| Parameter | Description | Expected Value / Trend |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively high (less negative), characteristic of an electron-donating system. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the presence of electron-withdrawing bromine atoms. |

| ΔE (Gap) | E(LUMO) - E(HOMO) | A moderate gap, indicating kinetic stability but potential for reactivity. |

Note: This table describes expected trends. Actual energy values are typically reported in electron volts (eV) from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Different colors represent varying electrostatic potentials: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the amino group and the bromine atoms, due to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic interaction.

Positive Potential (Blue): Located on the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding and nucleophilic interaction.

Neutral Potential (Green): Spread across the carbon framework of the benzene ring and the methyl group.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and other intramolecular interactions by transforming the calculated wave function into a localized Lewis-like structure (bonds and lone pairs). scispace.comdntb.gov.ua

A key part of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance. For this compound, important interactions would include:

Delocalization of the nitrogen lone pair (LP) into the antibonding orbitals of the aromatic ring (e.g., LP(N) → π*(C-C)). This interaction is characteristic of the resonance effect of the amino group and contributes significantly to the molecule's stability.

Hyperconjugative interactions involving the C-H bonds of the methyl group and the C-Br bonds with the ring system.

These analyses provide quantitative insight into the electronic delocalization that governs the molecule's structure and reactivity.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches

Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are foundational ab initio computational methods used to approximate solutions to the electronic Schrödinger equation, providing insights into molecular structure and energetics. The HF method offers a baseline approximation by considering each electron in the mean field of all others, while MP2 improves upon this by incorporating electron correlation through perturbation theory, leading to more accurate results, particularly for geometry and electronic structures of neutral closed-shell species. wur.nl

While specific HF and MP2 studies exclusively focused on this compound are not prominent in the surveyed literature, these methods are extensively applied to structurally related molecules, such as substituted anilines and brominated aromatic compounds. For instance, investigations on p-methylaniline have utilized both HF and MP2 methods alongside Density Functional Theory (DFT) to calculate optimized molecular structures and analyze vibrational spectra. researchgate.netresearchgate.net Such studies establish scale factors that align computational frequencies with experimental data, allowing for detailed assignment of vibrational modes. researchgate.net Similarly, MP2 calculations have been employed to analyze the energies of intermediates and transition states in the electrophilic bromination of other aromatic systems like anisole, providing a deep understanding of reaction regioselectivity. mdpi.comresearchgate.net For polyatomic molecules, DFT methods are often preferred for their balance of accuracy and moderate computational cost in predicting molecular structure and vibrational frequencies compared to conventional HF calculations. amanote.com

Table 1: Application of HF and MP2 Methods in Studies of Analogous Aromatic Compounds

| Compound Studied | Method(s) Used | Properties Investigated | Reference(s) |

|---|---|---|---|

| p-Methylaniline | HF, MP2, DFT | Optimized molecular structure, normal vibrations, vibrational spectra | researchgate.netresearchgate.net |

| Anisole | MP2 | Energies of transition states and isomer products in electrophilic bromination | mdpi.comresearchgate.net |

| 1-Bromo-2-chlorobenzene | HF, DFT | Molecular geometry, optimized parameters, vibrational frequencies | amanote.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. cust.edu.twnih.gov These models are pivotal in toxicology and drug discovery for predicting the activity of untested chemicals, thereby prioritizing synthesis and testing efforts. nih.gov The fundamental goal is to develop statistically robust models that can offer predictive power and, in some cases, mechanistic interpretation. nih.govwiley.com For substituted anilines, QSAR studies have been widely conducted to predict various endpoints, particularly toxicity to aquatic organisms. nih.govresearchgate.netmdpi.com

The development of a QSAR model hinges on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For substituted anilines, a variety of descriptors have proven effective.

Hydrophobicity: The 1-octanol/water partition coefficient (log Kₒw) is a common descriptor for predicting the toxicity of anilines that act via polar narcosis. nih.gov A linear relationship between log Kₒw and the negative logarithm of the 50% inhibitory growth concentration (log IGC₅₀⁻¹) has been established for numerous monosubstituted anilines. nih.gov

Electronic Parameters: The electronic effects of substituents are crucial and are often quantified using Hammett sigma (σ) constants. researchgate.net Studies on substituted anilines have shown that toxicity often increases with the electron-withdrawing character of the substituents. researchgate.net

Topological and Connectivity Indices: Molecular connectivity indices (e.g., ⁰χ, ⁰χᵛ, and ²χ) have been successfully used to model the antimicrobial activity of substituted anilides, demonstrating a correlation between molecular structure and biological function. cust.edu.tw

These descriptors are used in statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build the predictive models. cust.edu.twmdpi.com The robustness and predictive capability of these models are typically validated through internal (e.g., leave-one-out cross-validation) and external validation techniques. cust.edu.twresearchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Substituted Anilines

| Descriptor Type | Example Descriptor(s) | Property Predicted | Reference(s) |

|---|---|---|---|

| Hydrophobicity | log Kₒw (1-octanol/water partition coefficient) | Aquatic Toxicity (e.g., to Tetrahymena) | nih.govresearchgate.net |

| Electronic | Hammett sigma (σ) constants | Toxicity, inhibition of mitochondrial functions | researchgate.net |

| Orbital Energy | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Toxicity of polar narcotics | researchgate.net |

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules. For substituted anilines and related aromatic compounds, Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms and reactivity trends. diva-portal.orgmdpi.com A key approach involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO and the corresponding energy gap (ΔE = ELUMO – EHOMO) are critical descriptors of chemical reactivity. mdpi.com

HOMO Energy (EHOMO): Relates to the ability of a molecule to donate electrons. A higher EHOMO value indicates a greater electron-donating tendency.

LUMO Energy (ELUMO): Relates to the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater electron-accepting ability.

Energy Gap (ΔE): A small energy gap implies that a molecule is more polarizable and has higher chemical reactivity, as less energy is required for electronic transitions. mdpi.com

Computational Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and signal processing. ipme.ru Computational methods, particularly DFT, are instrumental in the rational design and prediction of the NLO properties of new organic materials before their synthesis. ipme.rumdpi.com The key NLO properties calculated are the molecular dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. ipme.ruresearchgate.net

The NLO response in organic molecules often arises from an intramolecular charge transfer (ICT) mechanism, typically within a donor-π-acceptor (D-π-A) framework. ipme.rufrontiersin.org The efficiency of the NLO response is governed by the strength of the donor and acceptor groups and the length and nature of the π-conjugated bridge connecting them. ipme.ru Aniline and its derivatives are frequently studied as donor components in NLO chromophores. ipme.ru

While no specific NLO calculations for this compound were found, the principles can be applied. The molecule contains both electron-donating groups (the amino and methyl groups) and electron-withdrawing/π-donating halogens (bromine atoms) attached to a π-system (the benzene ring). This combination could give rise to NLO properties. Computational studies on other aniline derivatives have shown that DFT calculations using functionals like B3LYP and CAM-B3LYP with extended basis sets (e.g., 6-311++G(d,p)) provide reliable predictions of hyperpolarizability values. mdpi.comresearchgate.net For example, studies on dicyanoaniline derivatives have quantified their NLO properties in various solvents, demonstrating the tunability of these characteristics. researchgate.net The calculated hyperpolarizability values of novel compounds are often compared to those of known NLO materials, such as p-nitroaniline, to gauge their potential. tandfonline.com

Table 3: Calculated NLO Properties for Representative Organic Molecules

| Molecule | Method/Basis Set | Property | Calculated Value | Reference |

|---|---|---|---|---|

| DTS(FBTTh₂)₂-based derivative (MSTD7) | M06/6-31G(d,p) | First Hyperpolarizability (βtotal) | 13.44 × 10⁻²⁷ esu | nih.gov |

| DTS(FBTTh₂)₂-based derivative (MSTD7) | M06/6-31G(d,p) | Average Polarizability (⟨α⟩) | 3.485 × 10⁻²² esu | nih.gov |

| 4-[N,N-dimethylamino]-4′-nitro stilbene (B7821643) (DANS) | DFT | First Hyperpolarizability (β) | 435.41 × 10⁻³¹ esu (planar) | frontiersin.org |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. cdnsciencepub.comchemmethod.com It is a cornerstone of structure-based drug design, used to estimate binding affinity and analyze intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. cdnsciencepub.comchemmethod.com Numerous studies have employed molecular docking to investigate the potential biological activities of aniline derivatives. cdnsciencepub.comchemmethod.comopastpublishers.comscilit.com

While docking studies specifically on this compound were not identified, research on very close analogs provides significant predictive insight. A computational study involving a derivative of 2,6-dibromo-4-methylaniline (B181599) performed docking simulations with the Epidermal Growth Factor Receptor (EGFR). vulcanchem.com The results revealed key binding interactions:

A hydrogen bond formed between the pyridine (B92270) nitrogen of the ligand and the backbone of the Met793 residue in the receptor's active site. vulcanchem.com

The bromine atoms occupied a hydrophobic pocket formed by residues such as Leu718 and Val702, indicating the importance of halogen substituents for anchoring the ligand. vulcanchem.com

Other studies have successfully docked different aniline derivatives into various therapeutic targets. For example, aniline-substituted 2-aminothiazoles were docked against the Nampt enzyme, where the most prevalent interaction was found to be π-π stacking with a Phe193 residue. cdnsciencepub.com Similarly, substituted pyrazole-aniline derivatives have been modeled as inhibitors of the DPP-IV enzyme, forming multiple hydrogen bonds and hydrophobic interactions within the active site. chemmethod.com These examples collectively demonstrate that the aniline scaffold, modified with various substituents, can effectively bind to diverse biological targets. The presence of bromine atoms and a methyl group on this compound suggests it could similarly engage in hydrophobic interactions, while the amino group provides a potential hydrogen bond donor/acceptor site.

Table 4: Summary of Molecular Docking Studies on Aniline Derivatives

| Ligand Class | Receptor Target | Key Interactions Identified | Reference(s) |

|---|---|---|---|

| Derivative of 2,6-Dibromo-4-methylaniline | EGFR (PDB: 1M17) | Hydrogen bond with Met793; Bromine in hydrophobic pocket (Leu718, Val702) | vulcanchem.com |

| Aniline-substituted 2-aminothiazoles | Nampt | π-π stacking with Phe193 | cdnsciencepub.com |

| Substituted-phenyl-pyrazol-yl-methylene anilines | DPP-IV (PDB: 3WQH) | Hydrogen bonds (Arg358, Ser630, etc.); Hydrophobic interactions (Phe357, Tyr666) | chemmethod.com |

Applications As a Chemical Building Block in Advanced Synthesis

Synthesis of Pharmaceutical Intermediates and Precursors

2,4-Dibromo-5-methylaniline serves as a key intermediate in the synthesis of compounds designed for pharmaceutical applications. Its utility is prominently demonstrated in the development of enzyme inhibitors.

A notable application is in the creation of inhibitors for human carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes and considered important drug targets. In a 2018 study, this compound was used as a crucial starting material for a series of novel benzenesulfonamide-based CA inhibitors. sci-hub.se The synthesis began with the bromination of N-(3-tolyl)acetamide to produce this compound hydrochloride. sci-hub.se This intermediate was then converted into 2,4-dibromo-5-methyl-benzenesulfonamide. sci-hub.se Subsequent oxidation of the methyl group yielded 2,4-dibromo-5-sulfamoylbenzoic acid, a key scaffold for the final inhibitor compounds. sci-hub.se This scaffold was then reacted with various amines to create a library of "two-tail" inhibitors designed to interact with both hydrophobic and hydrophilic regions of the enzyme's active site. sci-hub.se The dibromo-substitution pattern was specifically chosen to fix the rotational position of the benzenesulfonamide (B165840) ring within the enzyme's active site, a design feature intended to enhance binding affinity and selectivity. sci-hub.se

Older chemical literature from 1973 also documents the synthesis of this compound via the hydrolysis of its precursor, 2,4-Dibromo-5-methylacetanilide, establishing it as a known and accessible building block for further chemical elaboration. dss.go.th

Table 1: Pharmaceutical Intermediates Synthesized from this compound This table is based on data from the text. For a full list of mentioned compounds, see the final table.

| Intermediate Name | Precursor | Application / Research Area |

|---|---|---|

| 2,4-dibromo-5-methyl-benzenesulfonamide | This compound | Synthesis of Carbonic Anhydrase Inhibitors sci-hub.se |

| 2,4-dibromo-5-sulfamoylbenzoic acid | 2,4-dibromo-5-methyl-benzenesulfonamide | Scaffold for two-tail enzyme inhibitors sci-hub.se |

Utility in Agrochemical Research and Development

Halogenated anilines are a well-established class of intermediates in the agrochemical industry, used to produce a variety of herbicides, fungicides, and pesticides. The specific arrangement of substituents on the aromatic ring can be tailored to achieve desired biological activity and environmental properties.

The structure of this compound, with its reactive amine and bromo groups, makes it a theoretically suitable precursor for agrochemical synthesis. These reactive sites can be modified through reactions such as N-alkylation, acylation, or palladium-catalyzed cross-coupling to build more complex active ingredients. However, based on a review of available scientific literature, specific examples of commercial or developmental agrochemicals synthesized directly from this compound are not prominently documented. Its potential in this sector remains an area for further research and development, leveraging the known reactivity of similar dihalogenated aromatic amines.

Contribution to Material Science Applications

In material science, aromatic amines and their halogenated derivatives are valuable precursors for creating functional materials, including polymers, dyes, and organic electronic components. The amino group can be used for polymerization reactions to form polyanilines or other polymers, while the bromo-substituents offer sites for modification to tune the material's electronic or physical properties.

While chemical suppliers categorize this compound under material science building blocks, specific published research detailing its incorporation into novel materials is limited. ambeed.combldpharm.com The potential exists for its use in synthesizing specialized dyes, where the bromo- and methyl- groups could modify the chromophore's color and fastness properties. Similarly, it could be used to create monomers for heat-resistant polymers or as a building block for organic semiconductors, where the halogen atoms can influence molecular packing and charge transport properties.

Design and Synthesis of Functional Organic Molecules

The true value of this compound as a building block lies in its utility for constructing complex and functional organic molecules. The differential reactivity of its functional groups allows for sequential and site-selective reactions.